molecular formula C13H16N2O3 B1392657 [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid CAS No. 1242858-87-2

[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid

Cat. No.: B1392657
CAS No.: 1242858-87-2
M. Wt: 248.28 g/mol
InChI Key: UPKFPAPOABGCBD-UHFFFAOYSA-N
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Description

[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Assessment

  • Research conducted by Karpina et al. (2019) on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include structures similar to the compound , revealed their potential for diverse biological properties. This study highlighted the synthesis methodology and biological assessment of these compounds, indicating their significance in medicinal chemistry (Karpina et al., 2019).

Inhibition of Aldose Reductase

  • A study by La Motta et al. (2008) focused on 1,2,4-oxadiazol-5-yl-acetic acids and their ability to inhibit aldose reductase (ALR2). The research identified specific compounds exhibiting significant inhibitory activity, highlighting their potential therapeutic application in preventing cataract development (La Motta et al., 2008).

GABAA/Benzodiazepine Receptor Interaction

  • Research by Tenbrink et al. (1994) explored compounds related to 1,2,4-oxadiazoles, demonstrating their binding affinity to the GABAA/benzodiazepine receptor. This study underscores the significance of such compounds in neuropharmacology and their potential as therapeutic agents (Tenbrink et al., 1994).

Polymorphic Forms and Structural Analysis

  • A 2020 study by Shishkina et al. investigated the polymorphic forms of a compound structurally similar to the one . The research provided insights into the different crystal structures and stability of these forms, which is vital for understanding the material properties of these compounds (Shishkina et al., 2020).

Antibacterial Properties

  • Holla et al. (2000) studied the synthesis and antibacterial properties of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This research highlights the potential use of such compounds in developing new antibacterial agents (Holla et al., 2000).

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-11(17)7-8-1-3-9(4-2-8)12-14-13(18-15-12)10-5-6-10/h3,8,10H,1-2,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKFPAPOABGCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CCC(CC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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